(R)-5-METHYLHYDANTOIN
Overview
Description
Methylhydantoin-5-(D) is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse applications in medicine, agriculture, and the chemical industry.
Preparation Methods
Methylhydantoin-5-(D) can be synthesized using several methods. One common method is the Urech hydantoin synthesis, which involves the reaction of alanine sulfate with potassium cyanate . This method is similar to modern routes using alkyl and arylcyanates. Industrial production often involves the condensation of amino acids with cyanates and isocyanates .
Chemical Reactions Analysis
Methylhydantoin-5-(D) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methylhydantoin-5-(D) has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an antiepileptic and antibacterial agent . In medicine, it is being explored for its potential in cancer and AIDS treatments . Additionally, it has applications in agriculture as a herbicide and fungicide .
Mechanism of Action
The mechanism of action of Methylhydantoin-5-(D) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral morphogenesis and RNA synthesis, which explains its antiviral properties . It also acts as an antioxidant, protecting against oxidative stress and inflammation .
Comparison with Similar Compounds
Methylhydantoin-5-(D) can be compared to other hydantoin derivatives such as 1-methylhydantoin and 5,5-dimethylhydantoin. While all these compounds share a similar core structure, Methylhydantoin-5-(D) is unique due to its specific substituents and resulting properties . Other similar compounds include phenytoin, which is used as an anticonvulsant, and dantrolene, a muscle relaxant .
Properties
IUPAC Name |
(5R)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364603 | |
Record name | Methylhydantoin-5-(D) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55147-68-7 | |
Record name | Methylhydantoin-5-(D) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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